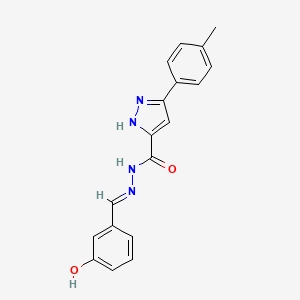

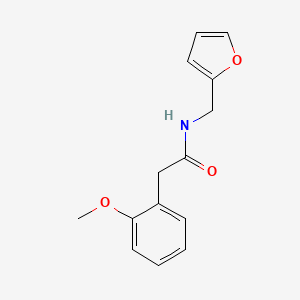

![molecular formula C21H27FN6O B5562258 N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5562258.png)

N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including electrophilic fluorination, palladium-catalyzed reactions, and chemoenzymatic processes. For example, Eskola et al. (2002) discussed the synthesis of a related compound, highlighting the use of electrophilic fluorination and palladium catalysis (Eskola et al., 2002). Similarly, Gil et al. (1997) described a chemoenzymatic approach to synthesize compounds with potential antipsychotic activity (Gil et al., 1997).

Molecular Structure Analysis

The molecular structure of related compounds has been examined using X-ray analysis and other techniques. Özbey et al. (1998) determined the crystal and molecular structure of a related compound, providing insights into its configuration and conformation (Özbey et al., 1998).

Chemical Reactions and Properties

Certain derivatives have been explored for their potential in inhibiting angiogenesis and DNA cleavage, as described by Kambappa et al. (2017), indicating the importance of electron-donating and withdrawing groups (Kambappa et al., 2017).

Aplicaciones Científicas De Investigación

Metabolism in Cancer Treatment

Flumatinib, a compound with structural similarities, has been studied for its metabolism in chronic myelogenous leukemia (CML) patients. It is an antineoplastic tyrosine kinase inhibitor in Phase I clinical trials in China. The study aimed to identify flumatinib metabolites in humans, revealing the main metabolic pathways involving N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This research contributes to understanding the drug's metabolism, which is crucial for its efficacy and safety in cancer treatment (Gong et al., 2010).

Antitumor Activity

Novel pyrimidinyl pyrazole derivatives, including structures related to the compound , have been synthesized and evaluated for their cytotoxic activity against tumor cell lines both in vitro and in vivo. Certain derivatives demonstrated potent antitumor activity, highlighting the potential for developing new cancer therapies (Naito et al., 2005).

Neurological Research

Compounds structurally similar to "N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide" have been used in neurological research, such as studying serotonin 1A receptors in Alzheimer's disease patients using PET imaging. This research is crucial for understanding the neurological changes in Alzheimer's disease and developing targeted therapies (Kepe et al., 2006).

Synthesis and Pharmacokinetics

The synthesis and pharmacokinetic studies of compounds with similar structures, such as imatinib mesylate and its related substances, have been conducted to develop effective separation techniques and enhance drug purity and efficacy. This research supports drug development processes by improving quality control measures (Ye et al., 2012).

Propiedades

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN6O/c1-16-5-6-17(15-18(16)22)24-21(29)28-13-11-26(12-14-28)19-7-8-23-20(25-19)27-9-3-2-4-10-27/h5-8,15H,2-4,9-14H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTYYZYUPMGQSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluoro-4-methylphenyl)-4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-bromophenyl)thio]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5562175.png)

![2-[2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5562181.png)

![3-{1-[2-(methoxycarbonyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5562198.png)

![methyl 3-(cyclobutylmethoxy)-5-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]benzoate hydrochloride](/img/structure/B5562234.png)

![3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5562249.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5562253.png)

![3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5562260.png)